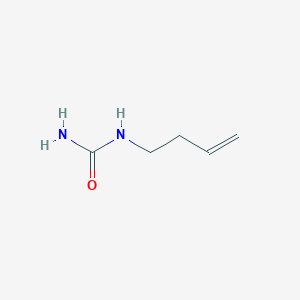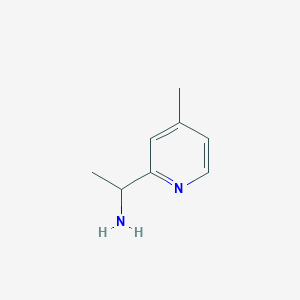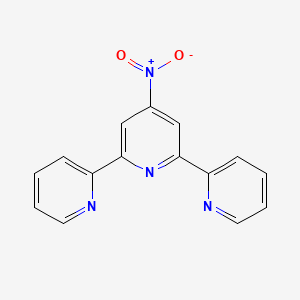
4-nitro-2,6-dipyridin-2-ylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Nitro-2,2’:6’,2’‘-terpyridine is a chemical compound with the molecular formula C15H10N4O2. It is a derivative of terpyridine, a tridentate ligand that coordinates with metal centers to form complexes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4’-Nitro-2,2’:6’,2’'-terpyridine can be synthesized from 2,6-dibromo-4-nitropyridine N-oxide. The process involves a series of reactions including nucleophilic substitution and cyclization. The reaction conditions typically require a solvent such as diethyl ether or toluene, and the product is often purified by crystallization or sublimation .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of 4’-Nitro-2,2’:6’,2’'-terpyridine on a larger scale would likely involve optimization of the laboratory methods to ensure higher yields and purity. This could include the use of automated reactors and continuous flow systems to streamline the process .
Análisis De Reacciones Químicas
Types of Reactions: 4’-Nitro-2,2’:6’,2’'-terpyridine undergoes various chemical reactions including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group position.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Reduction: 4’-Amino-2,2’:6’,2’'-terpyridine.
Substitution: Various substituted terpyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism by which 4’-Nitro-2,2’:6’,2’'-terpyridine exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can influence the electronic properties of the metal center, thereby affecting its reactivity and interactions with other molecules. In biological systems, the compound can interact with cellular components, potentially disrupting specific pathways such as mitophagy, a selective autophagic process involved in degrading dysfunctional mitochondria .
Comparación Con Compuestos Similares
2,2’6’,2’'-Terpyridine: A parent compound without the nitro group, commonly used in coordination chemistry.
4’-Amino-2,2’6’,2’'-terpyridine: A reduced form of 4’-Nitro-2,2’:6’,2’'-terpyridine with an amino group instead of a nitro group.
5,5’‘-Dimethyl-4’-Nitro-2,2’6’,2’'-terpyridine: A derivative with additional methyl groups, affecting its steric and electronic properties.
Uniqueness: 4’-Nitro-2,2’:6’,2’'-terpyridine is unique due to the presence of the nitro group, which enhances its reactivity and potential for forming diverse derivatives. This makes it a valuable compound for research in various fields, including catalysis, materials science, and medicinal chemistry .
Propiedades
IUPAC Name |
4-nitro-2,6-dipyridin-2-ylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O2/c20-19(21)11-9-14(12-5-1-3-7-16-12)18-15(10-11)13-6-2-4-8-17-13/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJCGAVXNUKYGHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
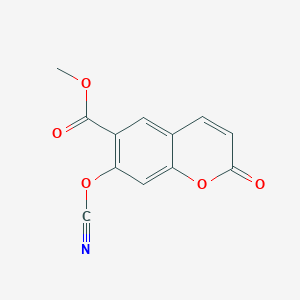


![1,3,3-Trimethyl-2-[(1E,3E,5E)-7-(1,3,3-trimethyl-2,3-dihydro-1H-2-indolyliden)-1,3,5-heptatrienyl]-3H-indolium tetrafluoroborate](/img/structure/B1643334.png)
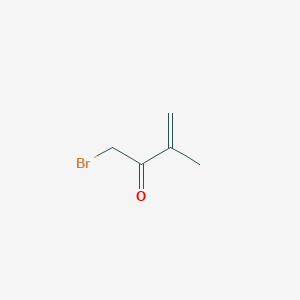
![[3,5-Dimethoxy-2-[(E)-3-phenylprop-2-enoyl]phenyl] acetate](/img/structure/B1643356.png)
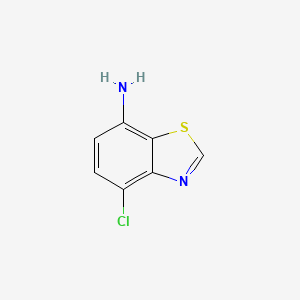


![2-[(2,3-Dichlorophenyl)amino]phenylacetic acid](/img/structure/B1643373.png)


